molecular formula C6H6FN3O2 B12098413 1,5-Diamino-3-fluoro-2-nitrobenzene

1,5-Diamino-3-fluoro-2-nitrobenzene

Cat. No.: B12098413
M. Wt: 171.13 g/mol
InChI Key: FGIHWCAVCYQVBM-UHFFFAOYSA-N
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Description

1,5-Diamino-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of benzene, where the benzene ring is substituted with amino groups at positions 1 and 5, a fluorine atom at position 3, and a nitro group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diamino-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions. One common method involves the nitration of 3-fluoroaniline to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or chemical reduction methods for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Diamino-3-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-diamino-3-fluoro-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoronitrobenzene: Similar in structure but lacks the amino groups.

    1,2-Diamino-4-nitrobenzene: Similar but lacks the fluorine atom.

    3-Fluoroaniline: Similar but lacks the nitro group.

Uniqueness

1,5-Diamino-3-fluoro-2-nitrobenzene is unique due to the presence of both amino and nitro groups on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

1,5-Diamino-3-fluoro-2-nitrobenzene (DFNB) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Molecular Formula : C7H8F2N4O2
Molecular Weight : 202.16 g/mol
IUPAC Name : this compound
CAS Number : [B12098413]

The biological activity of DFNB is largely attributed to its nitro and amino functional groups. Nitro compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction often results in cellular damage or apoptosis.

Key Mechanisms:

  • Reduction to Reactive Species : The nitro group can be reduced to form nitroso compounds, which are reactive and can bind covalently to DNA, leading to mutagenic effects.
  • Enzyme Inhibition : DFNB has shown potential as an inhibitor of various enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

Biological Activities

  • Antimicrobial Activity
    Nitro compounds like DFNB have been studied for their antimicrobial properties. Research indicates that they may exert bactericidal effects through the generation of reactive oxygen species (ROS) upon reduction, which can damage bacterial cell walls and DNA.
  • Antitumor Activity
    DFNB has been evaluated for its potential antitumor effects. Studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis through oxidative stress mechanisms.
  • Anti-inflammatory Effects
    The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is significant in managing conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various nitrobenzene derivatives, DFNB demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Antitumor Mechanism

A recent investigation into the antitumor properties of DFNB revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted the compound's ability to enhance ROS levels within cells, leading to oxidative stress and subsequent cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro and amino groupsAntimicrobial, Antitumor
MetronidazoleNitroimidazole structureAntibacterial
NitrofurantoinFuran ring with nitro groupAntibacterial

Properties

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

5-fluoro-4-nitrobenzene-1,3-diamine

InChI

InChI=1S/C6H6FN3O2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H,8-9H2

InChI Key

FGIHWCAVCYQVBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)N

Origin of Product

United States

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